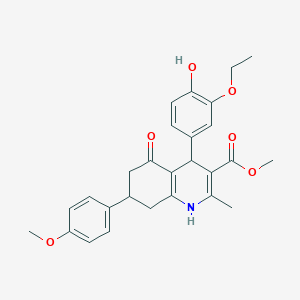

![molecular formula C18H25NO3 B4966035 1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)

1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentane derivatives, including amino acids and carboxylic acid analogs, are of significant interest due to their potential applications in medicinal chemistry and drug design. These compounds often serve as analogs or isosteres for more common biomolecules, offering unique physicochemical and biological properties.

Synthesis Analysis

- Enantioselective Synthesis : The enantioselective synthesis of a novel rigid and functionalized L-glutamic acid analogue, which may share structural motifs with the compound , has been achieved from silyloxypyrrole, utilizing sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004).

- Cyclopentanecarboxylic Acid Derivatives : The synthesis of cyclopentanecarboxylic acid derivatives, involving carbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters, illustrates a method that could be adapted for synthesizing complex cyclopentane derivatives (Fukada & Yamamoto, 1985).

Molecular Structure Analysis

- X-Ray Crystallography : Structural determination of cyclopentanecarboxylic acid derivatives through X-ray crystallography, as demonstrated for specific pyrazolo[3,4-e]indolizine derivatives, can provide detailed insight into the molecular structure of complex cyclopentane derivatives (Tominaga et al., 1997).

Chemical Reactions and Properties

- Reactivity : The study on cyclopentanone with carbon disulfide and glycine esters demonstrates the chemical reactivity of cyclopentane derivatives, leading to the synthesis of carbodithioic acids, which could be relevant for understanding the reactivity of the compound (Fukada & Yamamoto, 1985).

Physical Properties Analysis

- Polymorphism and Spectroscopy : A study on two polymorphic forms of a cyclopentanecarboxylic acid derivative highlights the use of infrared, Raman, and NMR spectroscopy for analyzing physical properties, including polymorphism and conformational differences (Terol et al., 1994).

Chemical Properties Analysis

- Acidity Constants : The spectrophotometric determination of acidity constants for cyclopentene-1-dithiocarboxylic acid and its derivatives offers insights into the chemical properties that could be analogous to those of the compound , particularly regarding acidity and solubility (Gholivand & Safavi, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,2-trimethyl-3-(2-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-17(2)14(9-11-18(17,3)16(21)22)15(20)19-12-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXYBYIPWGXZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trimethyl-3-[(2-phenylethyl)carbamoyl]cyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

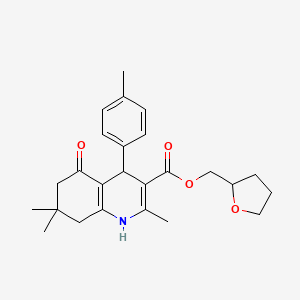

![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)

![methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)

![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)

![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)

![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)

![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)

![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)